An In-depth Technical Guide to Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate
An In-depth Technical Guide to Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Overview and Chemical Identity
Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a substituted aromatic β-keto ester, a class of compounds renowned for their synthetic versatility.[1][2] As 1,3-dicarbonyl compounds, β-keto esters possess a unique electronic landscape with multiple reactive sites—both nucleophilic and electrophilic—making them indispensable building blocks in modern organic synthesis.[2][3] Their utility is particularly pronounced in the pharmaceutical industry, where they serve as key intermediates in the construction of complex molecular architectures, including various heterocyclic systems.[1] This guide provides a detailed examination of the chemical properties, synthesis, and reactivity of this specific synthon, offering a technical foundation for its application in research and development.
The structural hallmark of this molecule is the active methylene group (C2) positioned between two carbonyl functions, which imparts significant acidity and enables a wide range of carbon-carbon bond-forming reactions.[3] The substituted phenyl ring, featuring a methoxy and a methyl group, provides a scaffold that is structurally related to intermediates used in the synthesis of important pharmaceutical agents, such as non-steroidal anti-inflammatory drugs (NSAIDs).[4][5]
Table 1: Compound Identification and Core Properties
| Identifier | Value |
|---|---|
| IUPAC Name | Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate |
| CAS Number | 1039961-29-9[6] |
| Molecular Formula | C₁₃H₁₆O₄ |
| Molecular Weight | 236.26 g/mol |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid |
Caption: Structure of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate.
Core Synthesis Pathway: Claisen Condensation
The most direct and widely adopted method for the synthesis of aromatic β-keto esters is the crossed Claisen condensation.[7][8] This reaction involves the acylation of a ketone enolate (or an ester enolate) with an acylating agent, typically an ester or acid chloride.[9][10] For the title compound, this translates to the condensation of the enolate derived from 2-methoxy-5-methylacetophenone with an appropriate carboxyethylating agent like diethyl carbonate.
Principle of the Reaction
The reaction is catalyzed by a strong, non-nucleophilic base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt). The base serves to deprotonate the α-carbon of the starting acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the target β-keto ester. The final deprotonation of the highly acidic active methylene proton by the ethoxide byproduct drives the equilibrium towards the product, making the reaction thermodynamically favorable.
Precursor Synthesis: 2-Methoxy-5-methylacetophenone
The primary precursor, 2-methoxy-5-methylacetophenone, can be synthesized from commercially available p-cresol. A common route involves the Fries rearrangement of p-cresyl acetate to produce 2-hydroxy-5-methylacetophenone[11], followed by a standard Williamson ether synthesis (e.g., using dimethyl sulfate or methyl iodide with a base like K₂CO₃) to methylate the phenolic hydroxyl group.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for β-keto ester synthesis.[12]
Reagents & Setup:
-
2-Methoxy-5-methylacetophenone (1.0 eq.)
-
Sodium Hydride (60% dispersion in mineral oil, 1.5 eq.)
-
Diethyl Carbonate (3.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Glacial Acetic Acid
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
A three-necked, oven-dried, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
Procedure:
-
Initiation: Under a nitrogen atmosphere, suspend sodium hydride (1.5 eq.) in anhydrous THF in the reaction flask. To this suspension, add diethyl carbonate (3.0 eq.).
-
Enolate Formation: Slowly add a solution of 2-methoxy-5-methylacetophenone (1.0 eq.) in anhydrous THF via the dropping funnel over 30 minutes.
-
Condensation: Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask in an ice bath. Cautiously quench the reaction by the slow addition of glacial acetic acid to neutralize the excess NaH, followed by 1 M HCl.
-
Work-up: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Isolation: The crude product is then purified by vacuum distillation or flash column chromatography on silica gel to yield the pure ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate.
Workflow Visualization
Caption: A generalized workflow for the Claisen condensation synthesis.
Spectroscopic and Analytical Profile (Predicted)
While specific experimental spectra for this compound are not widely published, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[12]
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for confirming the presence of the key functional groups. The most prominent absorptions will be the two distinct carbonyl stretching frequencies.
Table 2: Predicted Key IR Absorption Bands
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C=O Stretch | Aromatic Ketone | ~1680-1695 |
| C=O Stretch | Ethyl Ester | ~1735-1750 |
| C-H Stretch | Aromatic (sp²) | ~3000-3100 |
| C-H Stretch | Aliphatic (sp³) | ~2850-2980 |
| C-O Stretch | Aryl Ether & Ester | ~1240-1280 and ~1020-1150 |
| C=C Stretch | Aromatic Ring | ~1580-1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The presence of the keto-enol tautomerism would be evident in the NMR spectrum, though for many β-keto esters, the keto form predominates in solvents like CDCl₃.[12]
Table 3: Predicted ¹H NMR Chemical Shifts (Keto Tautomer in CDCl₃)
| Protons | Integration | Multiplicity | Predicted Shift (δ, ppm) | Rationale |
|---|---|---|---|---|
| Ethyl -CH₃ | 3H | Triplet | ~1.2-1.3 | Coupled to ester -CH₂- |
| Phenyl -CH₃ | 3H | Singlet | ~2.3-2.4 | Aromatic methyl group |
| Active Methylene (-CH₂-) | 2H | Singlet | ~3.9-4.1 | Alpha to two carbonyls |
| Methoxy (-OCH₃) | 3H | Singlet | ~3.8-3.9 | Aryl ether |
| Ethyl -CH₂- | 2H | Quartet | ~4.1-4.3 | Ester methylene, coupled to -CH₃ |
| Aromatic (H3, H4, H6) | 3H | Multiplets | ~6.8-7.6 | Substituted benzene ring protons |
Table 4: Predicted ¹³C NMR Chemical Shifts (Keto Tautomer in CDCl₃)
| Carbon | Predicted Shift (δ, ppm) |
|---|---|
| Ethyl -CH₃ | ~14 |
| Phenyl -CH₃ | ~21 |
| Active Methylene (-CH₂-) | ~46 |
| Methoxy (-OCH₃) | ~56 |
| Ethyl -CH₂- | ~62 |
| Aromatic C-H | ~112-134 |
| Aromatic C-Substituted | ~125-160 |
| Ester C=O | ~167 |
| Ketone C=O | ~195 |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 236. The fragmentation pattern is dictated by the functional groups, with characteristic losses of the ethoxy group, ethyl group, and cleavages alpha to the carbonyls.
Key Predicted Fragments:
-
m/z 236: Molecular ion [M]⁺
-
m/z 191: Loss of ethoxy radical (•OCH₂CH₃)
-
m/z 163: Loss of carboethoxy group (•COOCH₂CH₃) followed by H-rearrangement, or loss of m/z 191 fragment losing CO.
-
m/z 149: Acylium ion [CH₃O(CH₃)C₆H₃CO]⁺, resulting from cleavage of the bond between the ketone and the active methylene. This is often a major fragment for aromatic ketones.
Caption: Primary fragmentation pathways for the title compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate lies in the reactivity of its 1,3-dicarbonyl system.
Keto-Enol Tautomerism and Acidity
The compound exists as an equilibrium mixture of keto and enol tautomers. The protons on the α-carbon (active methylene group) are significantly acidic (pKa ≈ 11 in water) because the resulting enolate anion is stabilized by resonance delocalization across both carbonyl oxygen atoms.[3] This acidity allows for easy deprotonation with mild bases (e.g., alkoxides), making the α-carbon a potent nucleophile for various synthetic transformations, including alkylation and acylation.[2]
Application in Heterocyclic Synthesis
A cornerstone application for β-keto esters is in the synthesis of five- and six-membered heterocycles through condensation reactions with dinucleophiles. A prominent example is the Knorr pyrazole synthesis, where a β-keto ester reacts with a hydrazine derivative. This reaction is fundamental to the synthesis of many pharmaceutical agents, including the selective COX-2 inhibitor Celecoxib.[5][13]
In a typical reaction, Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate would react with a substituted hydrazine (e.g., 4-sulfonamidophenylhydrazine for a Celecoxib analog). The reaction proceeds via initial condensation of the hydrazine with the more electrophilic ketone carbonyl, followed by an intramolecular cyclization and dehydration to yield the stable pyrazole ring system.
Caption: General pathway for the synthesis of a pyrazole ring.
Relevance in Medicinal Chemistry
While not Celecoxib's direct intermediate, Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a close structural analog to the building blocks used in its manufacture. The core synthesis of Celecoxib involves the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with 4-hydrazinobenzenesulfonamide.[5][13] The development of Celecoxib derivatives to improve efficacy, reduce side effects, or explore new therapeutic areas (e.g., oncology, anti-viral) is an active area of research.[4][14] Compounds like Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate serve as valuable starting materials for creating novel pyrazole-based scaffolds, allowing medicinal chemists to probe the structure-activity relationship (SAR) of COX-2 inhibitors and other biologically active molecules.
Safety and Handling
Based on analogous compounds, Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate should be handled with standard laboratory precautions. It may cause skin, eye, and respiratory irritation.
-
Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.
This guide provides a foundational understanding of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate, leveraging established chemical principles to outline its synthesis, properties, and reactivity. Its value as a synthetic intermediate, particularly for constructing pharmacologically relevant heterocyclic systems, makes it a compound of significant interest to the drug development community.
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Linderberg, M., et al. (2004). Claisen Condensation as a Facile Route to an r-Alkoxy-cinnamate: Synthesis of Ethyl (2S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. Organic Process Research & Development, 8(4), 629-634. [Link]
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Ghorab, M. M., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. ResearchGate. [Link]
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